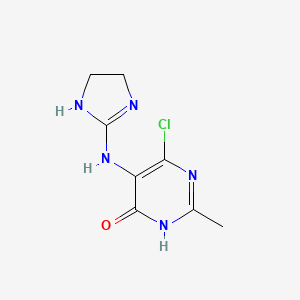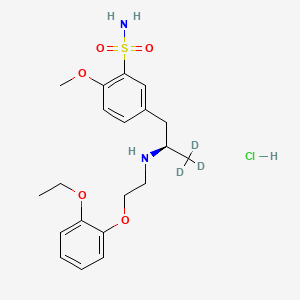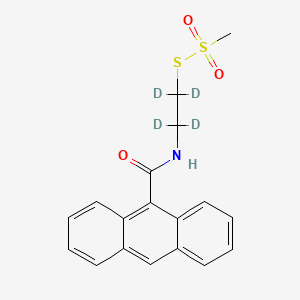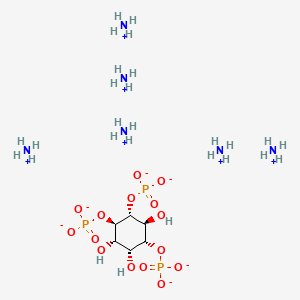
6-O-Desmethyl Moxonidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Desmethyl Moxonidine is a chemical compound with the molecular formula C8H10ClN5O and a molecular weight of 227.65 g/mol . It is an impurity of the drug moxonidine, which is a centrally acting antihypertensive agent used to treat high blood pressure . The compound is characterized by its pyrimidinone structure, which includes a chloro and imidazoline group .
Vorbereitungsmethoden
The synthesis of 6-O-Desmethyl Moxonidine involves several steps, starting from the key intermediate 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine . The reaction conditions typically include the use of solvents such as methanol, toluene, and triethylamine . Industrial production methods focus on optimizing yield and purity, often involving high-performance thin-layer chromatography (HPTLC) for quality control .
Analyse Chemischer Reaktionen
6-O-Desmethyl Moxonidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
6-O-Desmethyl Moxonidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various receptors.
Industry: It is used in the pharmaceutical industry for quality control and validation of moxonidine products.
Wirkmechanismus
The mechanism of action of 6-O-Desmethyl Moxonidine is closely related to that of moxonidine. Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1), which is found in the medulla oblongata . This receptor subtype regulates sympathetic nervous system activity, leading to a decrease in blood pressure . This compound may interact with similar molecular targets, although its specific pathways and effects are less well-studied .
Vergleich Mit ähnlichen Verbindungen
6-O-Desmethyl Moxonidine can be compared with other similar compounds, such as:
Moxonidine: The parent compound, used as an antihypertensive agent.
4-Hydroxy Moxonidine: Another impurity of moxonidine with a hydroxyl group instead of a methoxy group.
4-Methoxy Moxonidine: A derivative with a methoxy group, used in similar research applications.
The uniqueness of this compound lies in its specific structural modifications, which can influence its chemical and biological properties .
Eigenschaften
IUPAC Name |
4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O/c1-4-12-6(9)5(7(15)13-4)14-8-10-2-3-11-8/h2-3H2,1H3,(H2,10,11,14)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWPFBOPWMOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747559 |
Source


|
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-33-1 |
Source


|
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/new.no-structure.jpg)

